molecular formula C9H10FNO2 B1342455 3-fluoro-4-methoxy-N-methylbenzamide CAS No. 633317-76-7

3-fluoro-4-methoxy-N-methylbenzamide

Cat. No.: B1342455
CAS No.: 633317-76-7
M. Wt: 183.18 g/mol
InChI Key: HHBZMUJVJPFKQD-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzamide core. It is used in various fields of research due to its unique chemical properties.

Scientific Research Applications

3-fluoro-4-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 3-fluoro-4-methoxy-N-methylbenzamide typically involves the reaction of 3-fluoro-4-methoxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-fluoro-4-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-fluoro-4-methoxy-N-methylbenzamide can be compared with similar compounds such as:

The presence of the fluorine and methoxy groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBZMUJVJPFKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609499
Record name 3-Fluoro-4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633317-76-7
Record name 3-Fluoro-4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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